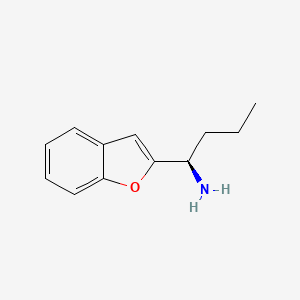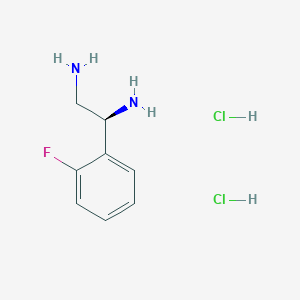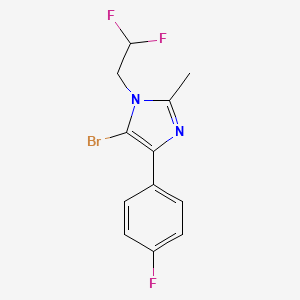![molecular formula C8H14ClNO3 B13056150 cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl](/img/structure/B13056150.png)
cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl: is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. These compounds are known for their ability to form strong carbon-carbon bonds and exhibit high stability, making them valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl typically involves the following steps:
Formation of the Furo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyrrole core.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents.
Hydrogenation: The compound undergoes hydrogenation to achieve the hexahydro state.
Carboxylation: The carboxylate group is introduced through carboxylation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecular frameworks and natural product-like structures.
Biology: Employed in studies related to molecular aromaticity and stability.
Medicine: Utilized in the design and synthesis of pharmacologically relevant structures.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
- trans-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
- cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehbr
Uniqueness
cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl is unique due to its high stability and ability to form strong carbon-carbon bonds. This makes it particularly valuable in synthetic chemistry and medicinal chemistry applications. Its hydrochloride form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-9-2-6(8)3-12-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m1./s1 |
Clé InChI |
BVJYMIJHLYTVMZ-CIRBGYJCSA-N |
SMILES isomérique |
COC(=O)[C@@]12CNC[C@@H]1COC2.Cl |
SMILES canonique |
COC(=O)C12CNCC1COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


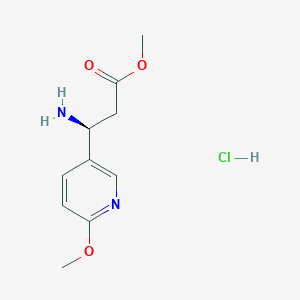

![(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13056089.png)
![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
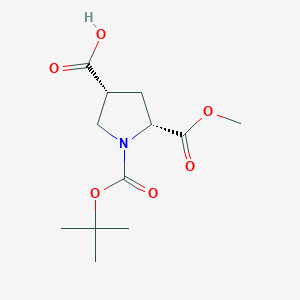
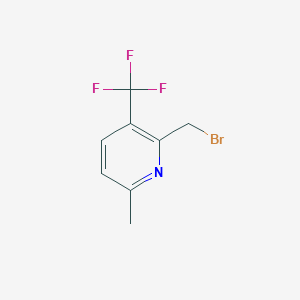
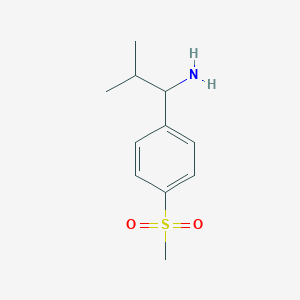
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13056111.png)
![Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13056112.png)
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056116.png)
